6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. For instance, aminocyanopyrazole can undergo an intermolecular condensation reaction through refluxing in formic acid to afford a pyrazolo[3,4-d]pyrimidin-4-one . This compound can then be heated in phosphorus oxychloride to afford a chlorinated derivative .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are a class of compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific compound “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” would have additional cyclopropyl and 4-methylphenyl substituents.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be quite diverse, depending on the substituents present on the molecule. For instance, aminocyanopyrazole can be converted to a pyrazolo[3,4-d]pyrimidin-4-one through an intermolecular condensation reaction . Further reactions can lead to the formation of chlorinated derivatives .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidine derivatives exhibited cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, and showed significant 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Additionally, some derivatives have been synthesized with good fungicidal activity, further demonstrating the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in therapeutic applications (Wang et al., 2004).
Structural Studies for Drug Design
Isostructural studies on cyclopenta[g]pyrazolo[1,5-a]pyrimidines have contributed to understanding the molecular interactions and hydrogen-bonded chains, which are crucial for designing drugs with specific properties (Portilla et al., 2005).
Antimicrobial Activities
Research on pyrazolopyrimidin derivatives has also revealed significant antimicrobial activity, which could lead to the development of new antibiotics to combat resistant bacterial strains. For example, novel pyrazolo[3,4-d]pyrimidin derivatives demonstrated notable antibacterial and antifungal activity (Khobragade et al., 2010).
Synthesis of New Heterocyclic Compounds
The pyrazolo[3,4-d]pyrimidin-4-one framework has been utilized to synthesize a range of novel heterocyclic compounds with potential biological activities. This includes the development of fused pyrazolo-, isoxazolo-, pyrimido-, and pyridopyrimidines, showcasing the chemical versatility and applicability of this core structure in medicinal chemistry (Thokchom et al., 2005).
Future Directions
Pyrazolo[3,4-d]pyrimidines, including “6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on exploring their therapeutic potential further and developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
6-cyclopropyl-1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-2-6-11(7-3-9)19-14-12(8-16-19)15(20)18-13(17-14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYLRMXVYXZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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